Beheneth-2
Description
Properties
IUPAC Name |
2-(2-docosoxyethoxy)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H54O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23-28-25-26-29-24-22-27/h27H,2-26H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSTIFWMWLCYDFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H54O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60179605 | |
| Record name | Beheneth-2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60179605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24897-44-7 | |
| Record name | Beheneth-2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024897447 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Beheneth-2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60179605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BEHENETH-2 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/891IAM9Z9D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Table 1: Key Raw Material Specifications
| Component | Purity Requirement | Role in Synthesis |
|---|---|---|
| Behenyl alcohol | ≥98% | Hydrophobic substrate |
| Ethylene oxide | ≥99.5% | Ethoxylation agent |
| Potassium hydroxide | ≥90% | Alkaline catalyst |
Reaction Mechanism and Ethoxylation Process
The synthesis of this compound follows a nucleophilic addition mechanism , where the hydroxyl group of behenyl alcohol attacks the electrophilic ethylene oxide. The process occurs in three stages:
-
Initiation : Deprotonation of behenyl alcohol by KOH forms a reactive alkoxide ion.
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Propagation : Sequential addition of two ethylene oxide units to the alkoxide.
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Termination : Neutralization of the catalyst and purification of the product.
Reaction conditions are tightly controlled to ensure a degree of polymerization (n) of 2:
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Temperature : 120–150°C to maintain ethylene oxide in gaseous form.
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Pressure : 3–5 bar to prevent ethylene oxide volatilization.
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Molar ratio : Behenyl alcohol to ethylene oxide = 1:2 ± 0.1.
Industrial-Scale Production Parameters
Large-scale manufacturing employs continuous stirred-tank reactors (CSTRs) or tubular reactors to optimize heat and mass transfer. Key operational parameters include:
Table 2: Industrial Ethoxylation Conditions
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 130–140°C | Higher temperatures accelerate reaction but risk side products |
| Pressure | 4 bar | Ensures ethylene oxide remains in reaction phase |
| Catalyst concentration | 0.1–0.5 wt% | Excess catalyst degrades product stability |
| Mixing speed | 200–400 RPM | Ensures homogeneous dispersion of ethylene oxide |
Post-synthesis, unreacted ethylene oxide is removed via vacuum stripping , and residual catalyst is neutralized with phosphoric acid.
Purification and Quality Control
Crude this compound undergoes multiple purification steps:
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Filtration : Removes insoluble catalyst residues.
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Distillation : Separates unreacted behenyl alcohol under reduced pressure.
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Bleaching : Hydrogen peroxide (1–2 wt%) eliminates colored impurities.
Quality control protocols adhere to pharmacopeial standards:
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Hydroxyl value : 90–110 mg KOH/g (measures free –OH groups).
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pH : 5.5–7.0 in 10% aqueous solution.
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Heavy metals : ≤20 ppm (tested via atomic absorption spectroscopy).
Comparative Analysis with Higher Ethoxylates
This compound’s preparation differs from higher ethoxylates (e.g., Beheneth-5 or Beheneth-10) in three aspects:
Table 3: Ethoxylation Degree and Product Properties
| Parameter | This compound | Beheneth-10 |
|---|---|---|
| EO units (n) | 2 | 10 |
| Reaction time | 2–3 hours | 6–8 hours |
| Hydrophilic-lipophilic balance (HLB) | 4–6 | 12–14 |
| Typical applications | Anhydrous gels, ointments | Water-based emulsions |
The shorter reaction time for this compound reduces energy consumption but requires precise EO dosing to avoid over-ethoxylation.
Recent Advances in Catalytic Systems
Emerging catalysts like Mg-Al layered double hydroxides (LDHs) show promise in reducing side reactions:
Chemical Reactions Analysis
Types of Reactions: Beheneth-2 primarily undergoes reactions typical of polyethylene glycol ethers. These include:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: The compound can also undergo reduction reactions, although these are less common.
Substitution: this compound can participate in substitution reactions where the ethylene oxide units are replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various reagents, depending on the desired substitution, can be employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while substitution reactions can yield a wide range of derivatives .
Scientific Research Applications
Beheneth-2 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a surfactant and emulsifying agent in various chemical formulations.
Biology: Employed in the preparation of biological samples and as a component in various biological assays.
Medicine: Utilized in pharmaceutical formulations for its emulsifying properties.
Industry: Widely used in the cosmetics industry for the formulation of creams, lotions, and other personal care products
Mechanism of Action
Beheneth-2 exerts its effects primarily through its surfactant properties. The molecule has both hydrophilic (water-attracting) and lipophilic (oil-attracting) parts, allowing it to reduce the surface tension between oil and water. This property enables the formation of stable emulsions, which are essential in many cosmetic and pharmaceutical formulations .
Comparison with Similar Compounds
Comparison with Similar Compounds
The evidence lacks specific data on Beheneth-2 or its analogs. For example:
A proper comparison would require data on:
Structural analogs : Other PEGylated fatty alcohols (e.g., Ceteareth-2, Steareth-2).
Functional analogs: Non-ionic surfactants with similar hydrophile-lipophile balance (HLB) values.
Performance metrics : Solubility, critical micelle concentration (CMC), and biodegradability.
None of these parameters are addressed in the evidence.
Data Tables
For instance:
A meaningful table would compare:
| Compound | HLB Value | CMC (mM) | Melting Point (°C) | Applications |
|---|---|---|---|---|
| This compound | - | - | - | Emulsifiers, Creams |
| Ceteareth-2 | - | - | - | Hair Conditioners |
| Steareth-2 | - | - | - | Lotions, Ointments |
Research Findings
For example:
Limitations of the Evidence
The provided materials are unsuitable for the requested task because:
Irrelevance : Most sources focus on machine learning or academic writing guidelines .
Absence of chemical data: No documents detail ethoxylated surfactants or their properties .
Methodological gaps : and outline comparison frameworks but lack actionable data .
Recommendations for Further Research
To generate the requested article, consult:
Specialized chemical databases : SciFinder, Reaxys, or PubChem for this compound’s properties .
Surfactant literature : Journals like Journal of Surfactants and Detergents or Colloids and Surfaces.
Manufacturer documentation : Technical data sheets from suppliers (e.g., Croda, BASF).
Q & A
Q. What are the standard analytical techniques for characterizing Beheneth-2’s purity and structural integrity in synthetic chemistry?
To ensure purity and structural fidelity, researchers should employ nuclear magnetic resonance (NMR) spectroscopy for functional group identification, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight confirmation. Reproducibility requires adherence to protocols detailing solvent systems, column types (e.g., C18 for HPLC), and calibration standards. Experimental sections should explicitly document these parameters to enable replication .
Q. How can researchers optimize synthesis protocols for this compound to achieve high yield and scalability?
Optimization involves systematic variation of reaction conditions (temperature, catalyst loading, solvent polarity) using design-of-experiments (DoE) frameworks. For example, fractional factorial designs can identify critical parameters affecting yield. Post-synthesis, purification via column chromatography or recrystallization should be validated through melting point analysis and comparative NMR spectra. Documentation must align with journal guidelines to avoid redundancy in main manuscripts .
Q. What criteria should guide the selection of solvents for this compound’s solubility studies in physicochemical research?
Prioritize solvents with varying polarity indices (e.g., water, ethanol, hexane) to map solubility gradients. Use UV-Vis spectroscopy or gravimetric methods for quantification. Ensure temperature control (±0.5°C) and report deviations. Reference compendial standards (e.g., USP) for solvent purity thresholds. Data should be statistically analyzed (mean ± SD) to establish reproducibility .
Advanced Research Questions
Q. How can contradictions in reported solubility data for this compound across studies be resolved methodologically?
Conduct a meta-analysis of existing data to identify variables causing discrepancies (e.g., temperature calibration, solvent lot variability). Replicate conflicting studies under controlled conditions, using standardized equipment (e.g., calibrated thermostatic baths). Apply ANOVA or t-tests to determine significance of observed differences. Publish negative results to clarify contextual limitations .
Q. What experimental designs are suitable for probing this compound’s interactions with biomolecules in pharmacological studies?
Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities. Pair these with molecular docking simulations to hypothesize interaction sites. Validate findings through competitive assays (e.g., displacement with known ligands). Ensure ethical compliance by referencing institutional biosafety protocols .
Q. How can computational models be integrated with empirical data to predict this compound’s thermodynamic properties?
Apply density functional theory (DFT) or molecular dynamics (MD) simulations to calculate parameters like Gibbs free energy. Validate predictions using differential scanning calorimetry (DSC) or vapor pressure measurements. Discrepancies between models and data should trigger re-evaluation of forcefield parameters or experimental boundary conditions .
Q. What strategies address non-reproducible catalytic activity of this compound in reaction kinetics studies?
Systematically isolate variables: (1) Verify catalyst purity via elemental analysis, (2) Control atmospheric moisture using gloveboxes, and (3) Standardize substrate ratios. Use Arrhenius plots to assess temperature-dependent anomalies. Publish detailed supplemental materials, including raw kinetic datasets and instrument calibration logs .
Methodological Guidelines
- Data Contradiction Analysis : Employ triangulation by cross-validating results with orthogonal techniques (e.g., HPLC vs. LC-MS for purity). Use Bland-Altman plots to visualize systematic biases .
- Literature Integration : Map findings against existing datasets using tools like SciFinder or Reaxys. Highlight gaps via systematic reviews aligned with PRISMA guidelines .
- Ethical Compliance : Document IRB approvals for biological studies and adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
